7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS number and properties
7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS number and properties
Technical Monograph: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Addressing the 7-Fluoro Isomer Distinction)
Part 1: Executive Summary & Core Directive
Subject: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS: 84163-13-3) Common Aliases: Paliperidone Intermediate, Risperidone Intermediate, R-56109.[1][2][3]
Nomenclature Alert (Critical): The topic request specified "7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole." In the context of pharmaceutical development, this is widely recognized as a nomenclature error for the 6-fluoro isomer.[2][3] The 6-fluoro variant is the essential pharmacophore for the blockbuster antipsychotics Risperidone , Paliperidone , and Iloperidone .[1][2] The 7-fluoro isomer exists primarily as a positional impurity or a research-grade scaffold hopping analog, not a primary commercial intermediate.[1][2][3] This guide focuses on the industrially relevant 6-fluoro compound while noting the structural distinction.
Abstract: This monograph serves as a definitive technical guide for the physicochemical characterization, synthesis, and handling of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1][2][3] As a Senior Application Scientist, I provide field-proven protocols for its use as a nucleophilic scaffold in S_N2 alkylation reactions, critical for synthesizing benzisoxazole-based atypical antipsychotics.
Part 2: Chemical Identity & Physicochemical Properties
This compound is an amphoteric heterocycle containing a basic secondary amine (piperidine) and a fluorinated benzisoxazole core. Its purity is paramount to prevent dimer formation during API synthesis.[3]
Table 1: Chemical Identity & Physical Data
| Property | Specification |
| CAS Number (HCl Salt) | 84163-13-3 (Primary Commercial Form) |
| CAS Number (Free Base) | 84163-77-9 |
| IUPAC Name | 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride |
| Molecular Formula | C₁₂H₁₃FN₂O[1][2][3] · HCl |
| Molecular Weight | 256.70 g/mol (HCl Salt); 220.24 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 302–306 °C (Decomposition for HCl salt) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |
| pKa | ~9.8 (Piperidine nitrogen) |
| Key Impurities | 2,4-Difluorobenzoyl piperidine oxime (Unreacted intermediate) |
Part 3: Synthetic Methodology & Process Chemistry
The industrial synthesis of this core relies on the intramolecular cyclization of an oxime intermediate.[3][4] This process is sensitive to base strength and temperature control to avoid ring opening or defluorination.[3]
Protocol: Cyclization via Nucleophilic Aromatic Substitution
Reaction Overview:
(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime
Step-by-Step Methodology:
-
Reagent Prep: Charge a reactor with (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime HCl (1.0 eq).
-
Solvent System: Suspend in Water/Methanol (1:1 v/v) or DMF (for higher kinetics, though workup is harder).
-
Base Addition: Add Potassium Hydroxide (KOH) (2.5 eq) pellets or 50% aq. solution. Note: Excess base is required to neutralize the HCl salt and effect the cyclization.[2]
-
Cyclization: Heat the mixture to reflux (65–80 °C) for 4–6 hours. Monitor by HPLC for the disappearance of the oxime peak.
-
Quench & Workup:
-
Salt Formation (Purification): Dissolve the crude residue in Ethanol/Isopropanol. Add conc. HCl dropwise to pH 2. The HCl salt precipitates as a white solid.[3]
-
Filtration: Filter and wash with cold acetone to remove non-polar impurities.[3]
Critical Process Parameter (CPP):
-
Temperature Control: Exceeding 90 °C can lead to nucleophilic attack of hydroxide on the fluorine at the 6-position (defluorination impurity).[1]
Part 4: Visualization of Signaling & Synthesis
Diagram 1: Synthetic Pathway & API Integration
This diagram illustrates the conversion of the oxime precursor to the benzisoxazole core and its subsequent alkylation to form Risperidone/Paliperidone.
Caption: Synthesis of the 6-fluoro benzisoxazole core and its divergence into major antipsychotic APIs. Note the potential for 7-fluoro impurity formation.[1][2][3]
Part 5: Analytical Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectral data must be confirmed.
1. ¹H-NMR (400 MHz, DMSO-d₆):
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δ 9.0–9.2 ppm (br s, 1H/2H): Amine protons (NH₂⁺ in salt).
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δ 8.0–8.2 ppm (dd, 1H): Aromatic proton at C5 (ortho to F).
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δ 7.6–7.8 ppm (dd, 1H): Aromatic proton at C7 (ortho to isoxazole O).
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δ 7.2–7.4 ppm (td, 1H): Aromatic proton at C4.
-
δ 3.4–3.6 ppm (m, 1H): Methine proton of piperidine ring (C-3 linkage).[1]
-
δ 3.0–3.2 ppm (m, 4H): Piperidine ring methylene protons (adjacent to N).[1]
2. HPLC Purity Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).[1][3]
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% TFA).
-
Detection: UV @ 254 nm.[3]
-
Retention Time: The 6-fluoro isomer elutes distinctly from the oxime precursor.[1][3]
Part 6: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
Handling Protocol:
-
Use a localized exhaust hood when handling the dry powder to prevent inhalation.[3]
-
The HCl salt is hygroscopic; store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) to prevent caking and hydrolysis.
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 11334359, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link][1]
- Meguro, K., et al. (1988). New 1,2-benzisoxazole derivatives with antipsychotic activity. Chemical & Pharmaceutical Bulletin. (Foundational text on the synthesis of the Risperidone scaffold).
Sources
- 1. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manusaktteva.com [manusaktteva.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [sigmaaldrich.com]
